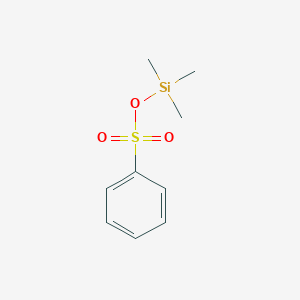

Bencenosulfonato de trimetilsililo

Descripción general

Descripción

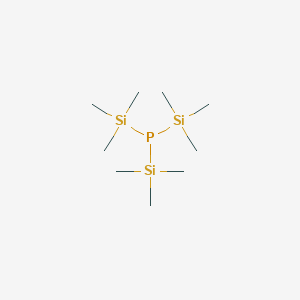

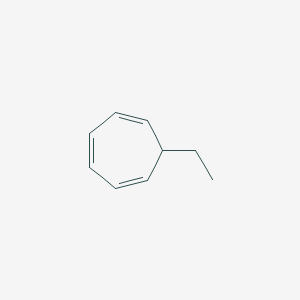

Trimethylsilyl benzenesulfonate is an organosilicon compound with the molecular formula C9H14O3SSi. It is known for its versatility and reactivity in synthetic organic chemistry. This compound combines the properties of both trimethylsilyl and benzenesulfonate groups, making it a valuable reagent in various chemical reactions and industrial applications .

Aplicaciones Científicas De Investigación

Trimethylsilyl benzenesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the protection and deprotection of functional groups.

Biology: The compound is employed in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: It plays a role in the development of drug candidates and medicinal chemistry.

Industry: Trimethylsilyl benzenesulfonate is used as a flame retardant in polycarbonate materials, enhancing their fire resistance properties

Mecanismo De Acción

Target of Action

Trimethylsilyl benzenesulfonate (KTSS) is primarily used as a flame retardant for bisphenol-A based polycarbonate (PC) . Its primary target is the PC material, where it acts to increase the flame retardancy of the material .

Mode of Action

The mode of action of KTSS involves several key steps. Firstly, it has a great migration ability to the burning polymer surface facilitated by the trimethylsilyl group . This allows it to reach the areas where it is most needed during a fire. Secondly, it releases active alkaline species that promote the charring process of PC . This charring process helps to slow down the burning and reduce the spread of the fire. Lastly, it stabilizes the char by silicon , which further enhances the flame retardancy.

Pharmacokinetics

While pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, Excretion) properties of drugs in the body, in the case of KTSS, we can consider its similar properties in the context of its application in PC. KTSS is incorporated into the PC material, where it is distributed throughout the material. Upon heating, it migrates to the burning surface and releases active species

Result of Action

The result of the action of KTSS is an increased flame retardancy of the PC material. Specifically, at a loading of 0.02%, KTSS enables PC to achieve a solid UL-94 V0 rating and a limiting oxygen index (LOI) value of 34.4%, representing an increase of 8.5 units . This means that the material is much less likely to catch fire and spread the fire if it does. In addition to the exceptional flame retardancy, PC/KTSS retains excellent physical properties of PC .

Action Environment

The action of KTSS is influenced by the environment in which it is used. For example, the temperature at which the PC material is exposed can affect the migration ability of KTSS and its subsequent release of active species . Furthermore, KTSS is 7 times less water soluble , which means it is less likely to leach out in a high-humidity environment compared to other flame retardants. This makes it a more stable and effective flame retardant in various environmental conditions.

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Trimethylsilyl benzenesulfonate is characterized by its chemical inertness and large molecular volume, which makes it useful in various applications

Cellular Effects

It has been reported that it plays a significant role in flame retardancy when used in polycarbonate (PC) materials

Molecular Mechanism

In the context of flame retardancy, it is known to exert its effects through its great migration ability to the burning polymer surface facilitated by the trimethylsilyl group, its timely release of active alkaline species that promote the charring process of PC, and the stabilization of char by silicon .

Temporal Effects in Laboratory Settings

It has been reported that it is more effective in flame retardancy than potassium benzenesulfonylbenzenesulfonate (KSS), the commercial workhorse for polycarbonate (PC) .

Metabolic Pathways

It is primarily used in chemical reactions for its properties as a silylating agent .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Trimethylsilyl benzenesulfonate can be synthesized by reacting trimethylchlorosilane with benzenesulfonic acid. The reaction typically occurs under mild conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: In industrial settings, the production of trimethylsilyl benzenesulfonate involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

Análisis De Reacciones Químicas

Types of Reactions: Trimethylsilyl benzenesulfonate undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed to produce benzenesulfonic acid and trimethylsilanol.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.

Hydrolysis Conditions: Hydrolysis typically occurs in the presence of water or aqueous acids.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted benzenesulfonates can be formed.

Hydrolysis Products: Benzenesulfonic acid and trimethylsilanol are the primary products of hydrolysis.

Comparación Con Compuestos Similares

Potassium benzenesulfonylbenzenesulfonate (KSS): A commonly used flame retardant for polycarbonate.

Perfluorobutane sulfonate (KPFBS): Another flame retardant with high performance but potential regulatory concerns.

Uniqueness: Trimethylsilyl benzenesulfonate is unique due to its combination of trimethylsilyl and benzenesulfonate groups, which provide enhanced flame retardancy and lower water solubility compared to other similar compounds. This makes it a more effective and stable flame retardant for polycarbonate materials .

Propiedades

IUPAC Name |

trimethylsilyl benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3SSi/c1-14(2,3)12-13(10,11)9-7-5-4-6-8-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUPGHJJFSUZRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30170548 | |

| Record name | Trimethylsilyl benzenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17882-06-3 | |

| Record name | Silanol, 1,1,1-trimethyl-, 1-benzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17882-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylsilyl benzenesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017882063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylsilyl benzenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsilyl benzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Trimethylsilyl benzenesulfonate acts as a latent acid by remaining relatively unreactive until it comes into contact with water []. Upon contact with water, it undergoes hydrolysis, transforming into benzenesulfonic acid. Benzenesulfonic acid, with a pKa of less than 2, is a strong acid that can then promote adhesion or sealing processes. This controlled release of acid is particularly useful in nonaqueous compositions where premature acidification could be detrimental.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Chloro(diphenyl)-lambda4-selanyl]benzene](/img/structure/B101746.png)